3-(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)propanoic acid is a compound featuring a dihydropyrimidine structure, which is characterized by its unique combination of a pyrimidine ring and a propanoic acid moiety. The molecular formula for this compound is , and it has a molecular weight of approximately 182.18 g/mol. This compound is significant in medicinal chemistry due to its potential biological activities and applications in drug development.
These reactions highlight the compound's versatility in synthetic organic chemistry.
Research indicates that 3-(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)propanoic acid and its derivatives exhibit significant biological activities, including:
Ongoing studies aim to elucidate the precise mechanisms of action and therapeutic potentials of this compound.
The synthesis of 3-(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)propanoic acid typically involves:
These methods are adaptable for both laboratory-scale and industrial production.
3-(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)propanoic acid has several applications:
The interaction studies of 3-(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)propanoic acid focus on its binding affinity to various biological targets:
These interactions are crucial for understanding the compound's therapeutic potential.
Several compounds share structural similarities with 3-(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)propanoic acid. Here are some notable examples:
Compound Name | Structure | Similarity | Unique Features |
---|---|---|---|
2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide | Contains a pyrrole ring | 0.85 | Exhibits distinct biological activity compared to pyrimidine derivatives |
6-Amino-4-Oxo-1-Phenyl-1,4-Dihydro-Pyrimidine | Similar core structure | 0.80 | Known for its anti-inflammatory properties |
Methyl 2-(1-Ethyl-6-Oxo-1,6-Dihydropyrimidin-4-Yl)Acetate | Related dihydropyrimidine structure | 0.82 | Used in various synthetic applications |
The uniqueness of 3-(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)propanoic acid lies in its specific functional groups that confer distinct reactivity and biological activity compared to these similar compounds. Its potential applications in medicinal chemistry make it a valuable subject for further research and development.